1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine
Description
Propriétés
IUPAC Name |
(4-tert-butylphenyl)-[4-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O/c1-19-7-5-6-8-22(19)30-18-26-27-23(30)17-28-13-15-29(16-14-28)24(31)20-9-11-21(12-10-20)25(2,3)4/h5-12,18H,13-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJMKMNKBFBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Attachment of the Triazole to Piperazine: The triazole derivative is then reacted with piperazine to form the triazolylmethylpiperazine intermediate.
Introduction of the tert-Butylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-tert-butylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.
Applications De Recherche Scientifique
Pharmacological Applications
-
Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. Studies indicate that the triazole ring enhances antimicrobial properties by interfering with cell wall synthesis and metabolic pathways in bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL -
Antifungal Properties
- Research has demonstrated that this compound exhibits antifungal activity, particularly against Candida species. The mechanism involves disruption of ergosterol synthesis, crucial for fungal cell membrane integrity.
-
Anticancer Potential
- Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells in vitro. Its effects on apoptosis and cell cycle regulation are under investigation.
Cancer Cell Line IC50 (µM) HeLa (cervical cancer) 5.0 MCF-7 (breast cancer) 10.0 A549 (lung cancer) 8.0
Case Studies
- Study on Antimicrobial Activity
- Evaluation of Anticancer Effects
-
Clinical Trials
- Ongoing clinical trials are investigating the efficacy of this compound in treating resistant bacterial infections and specific types of cancer, with preliminary results showing potential benefits over existing treatments.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Triazole-Piperazine Derivatives
a) 1-[(4-Cyclopentyl-4H-1,2,4-Triazol-3-yl)Methyl]Piperazine (CAS 1285113-22-5)
- Structural Differences : Replaces the 4-tert-butylbenzoyl and 2-methylphenyl groups with a cyclopentyl-substituted triazole.
- Cyclopentyl may enhance metabolic stability compared to aryl groups .
- Activity : While specific data are unavailable, similar triazole-piperazine hybrids show antifungal and antibacterial activities .
b) Azole-Containing Piperazine Derivatives (e.g., 1-(4-((4-Chlorophenyl)(Phenyl)Methyl)Piperazin-1-yl)-2-(1H-Imidazol-1-yl)Ethanone)
- Structural Differences : Incorporates imidazole instead of triazole and a chlorophenyl-benzyl group.
- Activity: Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), comparable to fluconazole.
Triazole-Thioether Derivatives
a) (E)-4-(4-Hydroxy-3-Methoxyphenyl)Triazole-3-Thioethers
Antifungal Triazole Analogs
a) 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-Triazol-1-yl)-2-Propanol
- Structural Differences : A simpler triazole-alcohol structure lacking the piperazine backbone.
- Activity: A known fungicidal impurity with efficacy against Candida spp. The difluorophenyl group enhances hydrophobicity and target affinity .
Comparative Data Table
Key Research Findings
- Substituent Impact : Aromatic groups (e.g., 4-tert-butylbenzoyl) enhance lipophilicity and target engagement, while heterocycles (imidazole/triazole) contribute to hydrogen bonding and metal coordination .
- Activity Trends : Chlorine and fluorine substituents consistently improve antimicrobial potency, suggesting that the target’s methyl group may offer a balance between activity and toxicity .
Activité Biologique
1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperazine core substituted with a tert-butylbenzoyl group and a triazole moiety. Its structure can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of piperazine, including compounds similar to 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine, exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Neuroprotective Effects
In vivo studies have demonstrated that piperazine derivatives can provide neuroprotection. One study evaluated a related compound's ability to prolong survival in mice subjected to acute cerebral ischemia. The results indicated a significant reduction in mortality rates and an increase in survival time, suggesting potential applications in treating neurodegenerative conditions .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes associated with neurodegenerative diseases. Specifically, it has shown promise as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring enhance inhibitory potency against these enzymes .
Study 1: Neuroprotective Activity
A study conducted on related piperazine compounds reported their effects on central nervous system disorders. The tested compounds demonstrated significant anxiolytic-like activity in behavioral tests and showed reduced latency to sleep in sodium pentobarbital-induced sleep tests. This indicates their potential as anxiolytics and sedatives .
| Compound | Dose (mg/kg) | Effects |
|---|---|---|
| LQFM180 | 9.4 | Anxiolytic-like activity |
| LQFM180 | 18.8 | Increased sleep duration |
| LQFM180 | 37.6 | Decreased latency to sleep |
Study 2: Antioxidant Efficacy
In another study assessing the antioxidant capabilities of piperazine derivatives, the compound exhibited strong DPPH radical scavenging activity. The electroanalytical assays confirmed its potential as an effective antioxidant agent .
The biological activities of 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine can be attributed to its ability to modulate neurotransmitter levels and inhibit oxidative stress pathways. The presence of the triazole ring enhances binding affinity to target enzymes, thereby improving therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-tert-butylbenzoyl)-4-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine?
- Methodology : The synthesis of piperazine derivatives typically involves multi-step reactions. For example:
- Step 1 : React 1-(4-tert-butylbenzoyl)piperazine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce an alkyne group .
- Step 2 : Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives to form the triazole ring. Use CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .
- Optimization : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 1:2) and purify intermediates using silica gel chromatography.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl, triazole) using ¹H and ¹³C NMR. Tert-butyl groups typically show singlets at ~1.3 ppm .
- Mass Spectrometry (MS) : Verify molecular weight with high-resolution MS (HRMS) to ensure purity.
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, especially for the triazole-piperazine linkage .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Properties :
- LogP : Predicted to be lipophilic due to the tert-butyl and aromatic groups, requiring DMSO or ethanol for dissolution in vitro .
- Thermal Stability : Piperazine derivatives generally melt between 100–150°C; differential scanning calorimetry (DSC) can assess decomposition points .
- Hygroscopicity : Piperazine cores may absorb moisture; store under inert gas (e.g., N₂) .
Advanced Research Questions
Q. How does the tert-butylbenzoyl group influence the compound’s pharmacokinetic profile?
- Metabolic Stability : The tert-butyl group enhances metabolic resistance by sterically hindering cytochrome P450 (CYP) oxidation .
- Plasma Protein Binding : Aromatic substituents (e.g., 2-methylphenyl triazole) may increase binding to albumin, reducing free drug concentration. Validate via equilibrium dialysis .
- Half-Life : Compare with analogs lacking the tert-butyl group using in vivo pharmacokinetic studies in rodent models .
Q. What strategies can resolve contradictions in reported biological activity across structural analogs?
- Case Study : If analog A shows serotonin receptor affinity but analog B does not:
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding poses. The triazole’s orientation may block key receptor interactions .
- Assay Variability : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize discrepancies. For example, HEK-293 vs. CHO cells may express receptor isoforms differently .
Q. How can computational modeling guide the optimization of this compound’s selectivity for CNS targets?
- Workflow :
- Target Prediction : Use SwissTargetPrediction to identify off-target effects (e.g., dopamine D3 vs. σ receptors) .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess triazole-piperazine flexibility in blood-brain barrier (BBB) penetration .
- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict affinity trends for serotonin transporters .
Q. What in vitro assays are critical for evaluating its potential as an anticancer agent?
- Assays :
- Apoptosis : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) using luminescent assays .
- Cell Cycle Arrest : Analyze DNA content via flow cytometry (PI staining) to identify G1/S phase block .
- Combination Studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay combination indices .
Methodological Considerations
Q. How should researchers address low yields in the CuAAC step during synthesis?
- Troubleshooting :
- Catalyst Optimization : Replace CuSO₄ with CuI for higher efficiency in organic solvents .
- Azide Purity : Pre-purify azide derivatives via recrystallization to remove oxidizing impurities .
- Solvent System : Switch to tert-butanol:H₂O (1:1) to improve triazole formation kinetics .
Q. What are the best practices for analyzing receptor binding data with conflicting Ki values?
- Data Reconciliation :
- Radioligand Choice : Compare results using [³H]-WAY-100635 (high specificity) vs. [³H]-ketanserin (broader affinity) .
- Statistical Analysis : Apply Bayesian hierarchical modeling to account for inter-lab variability .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
